Superior In Vivo Antitumor Efficacy of HU 331 Versus Doxorubicin in HT-29 Colon Carcinoma and Raji Lymphoma Xenograft Models
In a direct head-to-head in vivo comparison, HU 331 demonstrated superior antitumor efficacy relative to doxorubicin in two distinct xenograft models. In HT-29 colon carcinoma-bearing mice, HU 331 treatment reduced tumor weight by 54% versus control, representing a 30% greater reduction than doxorubicin treatment [1]. In Raji lymphoma-bearing mice, HU 331 reduced tumor weight by 65% versus control, a 33% greater reduction than doxorubicin achieved [1]. Additionally, control and HU 331-treated groups gained body weight during the study period, whereas doxorubicin-treated mice lost weight, indicative of reduced general toxicity [1].
| Evidence Dimension | In vivo antitumor efficacy (tumor weight reduction vs. control) |
|---|---|
| Target Compound Data | HT-29: 54% reduction; Raji: 65% reduction |
| Comparator Or Baseline | Doxorubicin: HT-29: ~24% reduction (calculated from 30% difference); Raji: ~32% reduction (calculated from 33% difference) |
| Quantified Difference | 30% greater reduction in HT-29; 33% greater reduction in Raji |
| Conditions | HT-29 colon carcinoma and Raji lymphoma xenografts in nude mice; HU-331 administered at 5 mg/kg i.p. every other day for 30 days |
Why This Matters
This direct comparative data provides quantitative justification for selecting HU 331 over doxorubicin in preclinical oncology studies where maximizing tumor reduction while minimizing systemic toxicity is a primary research objective.
- [1] Kogan, N.M., Schlesinger, M., Peters, M., Marincheva, G., Beeri, R., Mechoulam, R. A Cannabinoid Anticancer Quinone, HU-331, Is More Potent and Less Cardiotoxic Than Doxorubicin: A Comparative in Vivo Study. J. Pharmacol. Exp. Ther. 2007, 322(2), 646-653. DOI: 10.1124/jpet.107.120865 View Source
